molecular formula C6H11F2N B13338479 (R)-3-(Difluoromethyl)piperidine

(R)-3-(Difluoromethyl)piperidine

Cat. No.: B13338479
M. Wt: 135.15 g/mol
InChI Key: SAEGBAIURUCXRY-RXMQYKEDSA-N
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Description

®-3-(Difluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethyl group at the third position

Chemical Reactions Analysis

Types of Reactions: ®-3-(Difluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield piperidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines .

Scientific Research Applications

®-3-(Difluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of ®-3-(Difluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, in drug metabolism, the compound can undergo ring contraction mediated by cytochrome P450 enzymes. This process involves N-H bond activation and subsequent electron-proton transfer, leading to the formation of ring-contracted products .

Comparison with Similar Compounds

Uniqueness: ®-3-(Difluoromethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

(3R)-3-(difluoromethyl)piperidine

InChI

InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1

InChI Key

SAEGBAIURUCXRY-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(F)F

Canonical SMILES

C1CC(CNC1)C(F)F

Origin of Product

United States

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